Talmapimod

描述

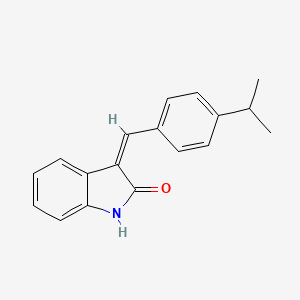

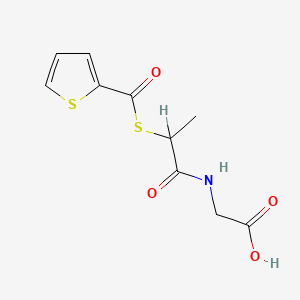

Talmapimod is the first-generation oral p38 MAP kinase inhibitor developed by Scios . It has shown to be effective in treating inflammatory diseases such as Rheumatoid Arthritis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .

Synthesis Analysis

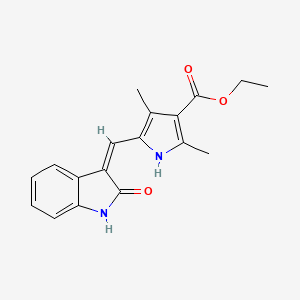

Twenty novel talmapimod analogues were designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . Among them, compound 6n was the most potent one and was selected for exploring the mechanisms underlying its anti-inflammatory efficacy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of talmapimod analogues have been described in detail . For instance, 1– (2- (4-Benzylpiperazine-1-carbonyl)phenyl)ethan-1-one (6k) was synthesized with a yield of 38% .Physical And Chemical Properties Analysis

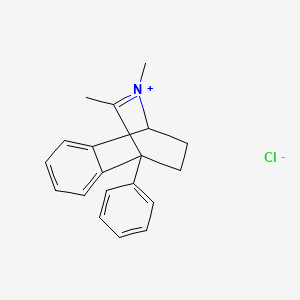

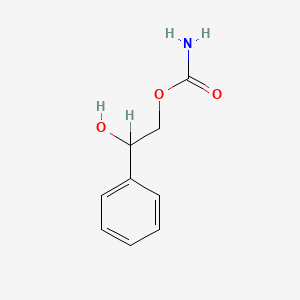

Talmapimod has a molecular weight of 513.0 g/mol . Its molecular formula is C27H30ClFN4O3 . The compound is an indolecarboxamide obtained by formal condensation of the carboxy group of 6-chloro-3- [ (dimethylamino) (oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1- [ (4-fluorophenyl)methyl]-2,5-dimethylpiperazine .科研应用

Talmapimod Analogues in Anti-inflammatory Applications

Talmapimod类似物已被研究用于其抗炎性能。Liu等人(2019年)的研究专注于设计和合成二十种新型Talmapimod类似物,评估它们在体内的抗炎活性。其中一种化合物,6n,通过抑制RAW264.7细胞中脂多糖诱导的iNOS和COX-2表达,显示出强效的抗炎效果。它还下调了NF-κB信号传导和p38 MAPK磷酸化,将其确定为对p38α MAPK和COX-2的有效抑制剂。这些发现表明,Talmapimod类似物,特别是6n,可能是有前途的多靶点抗炎药物,可用于进一步的药物开发(Liu et al., 2019)。

Talazoparib在癌症治疗中的应用

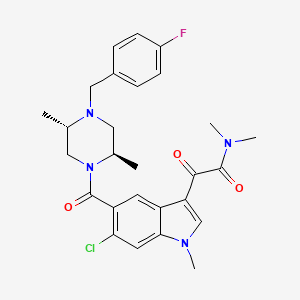

Talazoparib,作为Talmapimod的衍生物,已被研究用于癌症治疗的有效性。例如,Lok等人(2016年)的研究调查了PARP抑制剂,包括Talazoparib,在小细胞肺癌(SCLC)中的疗效。他们确定SLFN11作为PARP抑制剂单药治疗SCLC的敏感性的预测生物标志物,并观察到Talazoparib与替莫唑胺联合应用在体外和体内均表现出显著的协同作用和疗效。这表明Talazoparib在联合治疗SCLC中具有潜力(Lok et al., 2016)。

Talazoparib在前列腺癌研究中的应用

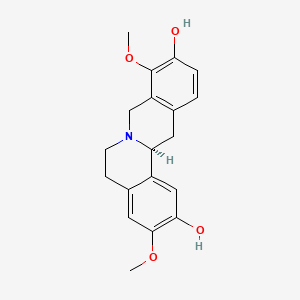

一项2022年的研究专注于Talazoparib与恩扎卢胺联合应用于DNA损伤反应(DDR)基因突变的转移性去势敏感前列腺癌(mCSPC)患者。这个名为TALAPRO-3的3期研究比较了Talazoparib加恩扎卢胺与安慰剂加恩扎卢胺的联合应用。主要终点是放射影像学无进展生存期(rPFS),次要终点包括总生存期、安全性和患者报告的结果。这项研究为Talazoparib在治疗mCSPC中的潜力提供了见解(Agarwal et al., 2022)。

未来方向

Talmapimod and its analogues have shown promising results in the treatment of inflammatory diseases . The most potent analogue, compound 6n, deserves further development as a novel anti-inflammatory drug due to its ability to inhibit both p38α MAPK and COX-2, and its capability to downregulate NF-κB and MAPK-signalling pathways .

性质

IUPAC Name |

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELOYOKMZBMRB-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953119 | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Talmapimod | |

CAS RN |

309913-83-5 | |

| Record name | Talmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide](/img/structure/B1681145.png)

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)